REACTION_CXSMILES
|
C(=O)CCCCCC.ClC(Cl)(Cl)C([O-])=O.[Na+].C(=O)([O-])[O:18][CH:19]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[C:20]([Cl:23])([Cl:22])[Cl:21].[Na+]>O>[Cl:21][C:20]([Cl:22])([Cl:23])[CH:19]([OH:18])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29] |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.5 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)=O
|
Name
|
sodium trichloroacetate
|
Quantity
|
2.7 mmol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)[O-])(Cl)Cl.[Na+]
|
Name
|
solvent
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium 1,1,1-trichloro-2-octyl carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC(C(Cl)(Cl)Cl)CCCCCC)([O-])=O.[Na+]
|
Name
|
compound 24
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC(C(Cl)(Cl)Cl)CCCCCC)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with two portions (each of 25 ml) of n-pentane
|
Type
|
CUSTOM
|
Details
|
These conversions and selectivities were already obtained after one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |